![molecular formula C32H36N4O5S B2377318 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide CAS No. 422282-62-0](/img/structure/B2377318.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a Lewis structure, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating significant broad-spectrum antitumor activity. This suggests that quinazolinone derivatives, potentially including the compound of interest, could be explored for their antitumor applications. The study also employed molecular docking to predict the interaction of these compounds with target proteins, indicating a potential methodology for investigating the compound's mechanism of action in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.
Potential Antimicrobial Agents
Research by N. Desai et al. (2007) on new quinazolines as potential antimicrobial agents suggests that derivatives of quinazolinone might have applications in combating bacterial and fungal infections. The study highlights the synthesis of quinazoline compounds and their promising antibacterial and antifungal activities, pointing towards a possible research avenue for the compound N. Desai, P. N. Shihora, D. Moradia, 2007.
Synthetic Methods
Keith Smith et al. (1999) described convenient synthetic methods for complex 2-substituted 4(3H)-quinazolinones, which could be relevant for synthesizing or modifying the compound of interest. This study outlines techniques for achieving various substitutions on the quinazolinone backbone, offering insights into synthetic pathways that could be applied to the development and study of the compound Keith Smith et al., 1999.
Safety And Hazards
This involves the study of the potential hazards associated with the compound. It includes its toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves speculating on potential future research directions based on the current understanding of the compound. It could include potential applications, further experiments, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-4-23-10-5-7-12-25(23)34-30(38)21-42-32-35-26-13-8-6-11-24(26)31(39)36(32)19-9-14-29(37)33-18-17-22-15-16-27(40-2)28(20-22)41-3/h5-8,10-13,15-16,20H,4,9,14,17-19,21H2,1-3H3,(H,33,37)(H,34,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHCYFUWUNQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

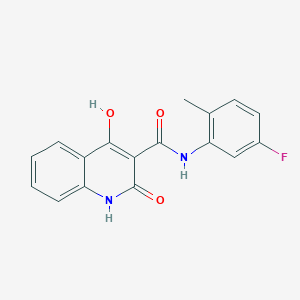
![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)
![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)
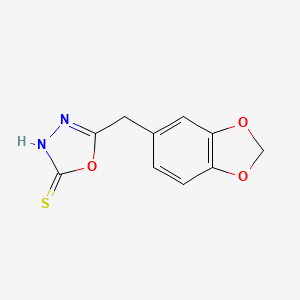
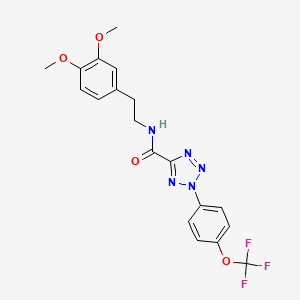
![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)
![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)
![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
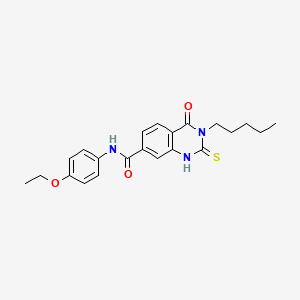
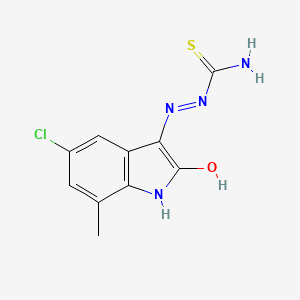
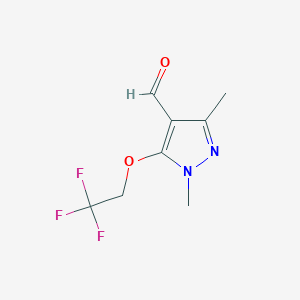
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)